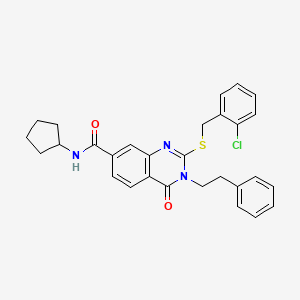

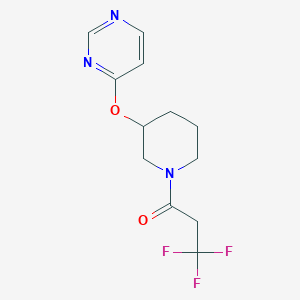

3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3,3,3-Trifluoro-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), a pyrimidinyl group, and a piperidinyl group. Piperidine derivatives, like this compound, are known to have a wide variety of biological activities and are used in the production of various drugs .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a trifluoromethyl group, a pyrimidinyl group, and a piperidinyl group. Piperidine is an organic heterocyclic amine widely used as a building block in synthesizing organic compounds .科学的研究の応用

Cyclisation Catalysts

The compound finds utility in cyclisation processes, acting as a catalyst. Trifluoromethanesulfonic (triflic) acid, for example, catalyzes the cyclisation of homoallylic sulfonamides to form pyrrolidines or homopiperidines, demonstrating the compound's relevance in the formation of polycyclic systems through cationic cascades terminated by a sulfonamide group (Haskins & Knight, 2002).

GPR119 Agonists

In pharmacological research, the compound has been involved in the development of GPR119 agonists. This application is crucial for augmenting insulin secretion and potentially lowering plasma glucose levels in diabetic models. Notably, modifications such as the introduction of an N-trifluoromethyl group have been explored to enhance agonist activity and improve the human ether-à-go-go-related gene (hERG) inhibition profile, showcasing its significance in drug discovery (Kubo et al., 2021).

Metabolic and Pharmacokinetic Studies

The compound's derivatives have been studied for their metabolic and pharmacokinetic properties, particularly in the context of dipeptidyl peptidase IV inhibitors for type 2 diabetes treatment. Such studies reveal insights into the compound's absorption, metabolism, and elimination pathways, crucial for understanding its therapeutic potential (Sharma et al., 2012).

Antineoplastic Tyrosine Kinase Inhibitors

The trifluoromethyl pyrimidinyl moiety is integral to the structure of flumatinib, an antineoplastic tyrosine kinase inhibitor used in chronic myelogenous leukemia treatment. Research into its metabolism highlights the importance of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis in its metabolic pathways, emphasizing the compound's role in cancer therapy (Gong et al., 2010).

Synthesis of Biheterocyclic Compounds

The compound is pivotal in synthesizing biheterocyclic structures, particularly those with antimalarial properties. Its derivatives have shown promising results in inhibiting the growth of Plasmodium falciparum, the malaria parasite. This application underscores its potential in developing new antimalarial drugs (Mendoza et al., 2011).

特性

IUPAC Name |

3,3,3-trifluoro-1-(3-pyrimidin-4-yloxypiperidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N3O2/c13-12(14,15)6-11(19)18-5-1-2-9(7-18)20-10-3-4-16-8-17-10/h3-4,8-9H,1-2,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHLKLDDKRETPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC(F)(F)F)OC2=NC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-ethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2651676.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2,4-dimethoxybenzoate](/img/structure/B2651689.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2651691.png)

![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propan-1-one](/img/structure/B2651692.png)